Base-Pairing Stability: Isocytosine-Isoguanine Pair Demonstrates Canonical-Level Thermodynamic Stability
The isocytosine-isoguanine (isoC-isoG) unnatural base pair exhibits thermodynamic stability equivalent to a natural guanine-cytosine (G-C) Watson-Crick pair, as determined by UV thermal denaturation (Tm) studies [1]. This is a critical differentiator, as it demonstrates that isocytosine can form a robust, high-fidelity base pair that is orthogonal to the natural A-T/U and G-C pairs without compromising duplex stability. This level of stability is not observed for many other unnatural base pairs and is essential for the successful implementation of a six-letter or eight-letter genetic alphabet.
| Evidence Dimension | Thermodynamic stability of base pairing in DNA duplexes (relative stability) |
|---|---|
| Target Compound Data | isoC-isoG base pair is 'as stable as a C/G Watson-Crick pair' |
| Comparator Or Baseline | G-C Watson-Crick base pair |
| Quantified Difference | Isoenergetic (stability equivalent to canonical G-C pair) |
| Conditions | Measured via UV thermal denaturation (Tm) studies in two independent oligonucleotide duplex systems |
Why This Matters
For procurement in synthetic biology, this ensures that incorporating isocytosine will not destabilize the overall nucleic acid structure, which is a prerequisite for building functional expanded genetic systems.
- [1] Roberts, C., et al. Theoretical and Experimental-Study of Isoguanine and Isocytosine - Base-Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 1997, 119(20), 4640-4649. View Source
